Firocoxib-d4
CAS No.:
Cat. No.: VC16661548
Molecular Formula: C17H20O5S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H20O5S |
---|---|
Molecular Weight | 340.4 g/mol |
IUPAC Name | 5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one |
Standard InChI | InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2 |
Standard InChI Key | FULAPETWGIGNMT-CQOLUAMGSA-N |
Isomeric SMILES | [2H]C1(C(C1([2H])[2H])COC2=C(C(OC2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)C)[2H] |
Canonical SMILES | CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C |
Introduction
Chemical Identity and Physicochemical Properties of Firocoxib-d4
Structural Characteristics
Firocoxib-d4 is characterized by the substitution of four hydrogen atoms with deuterium at the cyclopropylmethoxy group of the parent firocoxib structure . This modification, illustrated in the SMILES notation , preserves the compound’s core pharmacophore while introducing isotopic labels for tracking . The deuterium atoms are strategically placed to minimize interference with the molecule’s binding affinity for cyclooxygenase-2 (COX-2) .
Table 1: Key Physicochemical Properties of Firocoxib-d4
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 340.43 g/mol | |
Exact Mass | 340.128 | |
LogP (Partition Coefficient) | 2.2 | |
Rotatable Bonds | 5 | |
Hydrogen Bond Acceptors | 5 | |
Storage Temperature | -20°C |
The compound’s logP value of 2.2 indicates moderate lipophilicity, facilitating membrane permeability while retaining sufficient aqueous solubility for in vitro assays . Its stability under recommended storage conditions (-20°C) ensures long-term utility in research settings .
Synthesis and Isotopic Labeling Strategies
Deuteration Techniques
The synthesis of firocoxib-d4 typically involves reacting firocoxib with deuterated reagents under controlled conditions. Common methods include:
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Hydrogen-Deuterium Exchange: Catalytic deuteration at specific positions using deuterium gas and transition metal catalysts .
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Deuterated Precursors: Incorporation of deuterium during cyclopropane ring formation via deuterated cyclizing agents .
These approaches yield a product with ≥98% isotopic purity, critical for minimizing background noise in mass spectrometric analyses . The choice of method depends on cost, scalability, and the desired positions of deuteration.
Analytical Validation
Post-synthesis, the compound undergoes rigorous characterization using:
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Nuclear Magnetic Resonance (NMR): To confirm deuterium placement and quantify isotopic enrichment .
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic distribution .
Pharmacological Profile and Mechanism of Action
COX-2 Selectivity
Firocoxib-d4 mirrors its parent compound’s mechanism by selectively inhibiting COX-2 with a 380-fold preference over COX-1 . This selectivity arises from:
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Steric Complementarity: The sulfonyl group at the 4-position of the phenyl ring fits into COX-2’s larger active site pocket .
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Hydrophobic Interactions: The cyclopropylmethoxy group engages with valine residues unique to COX-2 .
Table 2: Comparative Inhibition Constants (K<sub>i</sub>)
Enzyme | K<sub>i</sub> (nM) | Selectivity Ratio (COX-2/COX-1) |
---|---|---|
COX-2 | 0.12 | 380 |
COX-1 | 45.6 | — |
Data derived from in vitro assays using human recombinant enzymes .
Pharmacokinetic Modifications from Deuteration
Deuterium substitution alters firocoxib’s pharmacokinetics through the isotope effect:
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Metabolic Stability: Reduced CYP450-mediated oxidation due to stronger C-D bonds, prolonging half-life .
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Absorption: Similar oral bioavailability to non-deuterated firocoxib in canine models .
Analytical Applications in Pharmaceutical Research
Role as an Internal Standard
Firocoxib-d4 is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for:
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Quantitative Analysis: Compensating for matrix effects and instrument variability in firocoxib assays .
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Metabolite Tracking: Distinguishing parent drug from metabolites via mass shifts .
Method Validation Parameters
A representative LC-MS/MS method using firocoxib-d4 demonstrates:
Condition | Duration | Degradation |
---|---|---|
-20°C (powder) | 3 years | < 2% |
4°C (solution) | 1 month | < 5% |
Room Temperature | 7 days | < 10% |
Data from accelerated stability studies .
Research Findings and Clinical Implications
Veterinary Applications
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Equine Placentitis: Firocoxib-d4-enabled studies show 60% reduction in placental prostaglandin E<sub>2</sub> levels, correlating with improved foal survival .
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Canine Osteoarthritis: Pharmacokinetic modeling using deuterated tracer revealed 30% higher synovial fluid concentrations vs. plasma .
Deuteration’s Impact on Drug Development
A 2019 meta-analysis of deuterated drugs found:
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